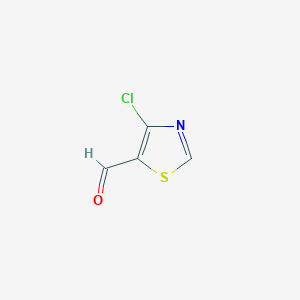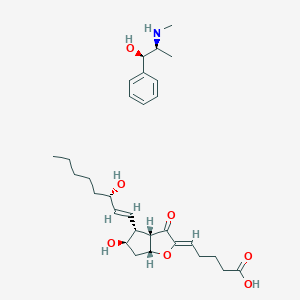
beta-Methoxystyrene
Vue d'ensemble
Description
Beta-Methoxystyrene is a chemical compound that undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . It has been used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane .
Synthesis Analysis
Beta-Methoxystyrene can be synthesized through the reduction process in the presence of calcium in liquid ammonia . This reaction yields methyl phenethyl ether . It has also been used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane .Molecular Structure Analysis
The molecular formula of beta-Methoxystyrene is C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .Chemical Reactions Analysis
Beta-Methoxystyrene undergoes reduction in the presence of calcium in liquid ammonia, resulting in the formation of methyl phenethyl ether . It has also been used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane .Physical And Chemical Properties Analysis
Beta-Methoxystyrene is a liquid with a refractive index of 1.565 . It has a boiling point of 50-56 °C/0.6 mmHg and a density of 1.001 g/mL at 25 °C . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Visible Light-Controlled Living Cationic Polymerization
Beta-Methoxystyrene has been used in visible light-controlled living cationic polymerization . This process involves using tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate as the photocatalyst and phosphate as the chain transfer agent for the polymerization of 4-methoxystyrene . This polymerization reaction under green LED light irradiation shows clear living characteristics including predictable molar mass, low molar-mass dispersity, and sequential polymerization capability .
Synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane
Beta-Methoxystyrene has been used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane . This compound has potential applications in various fields of organic chemistry.
Reduction to Methyl Phenethyl Ether
Beta-Methoxystyrene undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . This reaction could be useful in the synthesis of various organic compounds.
Use in Photo-Induced Atom Transfer Radical Polymerization (photo-ATRP)
Beta-Methoxystyrene can be used in photo-induced atom transfer radical polymerization (photo-ATRP), a process that has been quickly developed in recent years . This process employs a variety of photocatalysts and has been used to control the polymerization process .
Use in Photo-Induced Electron Transfer Reversible Addition Fragmentation Chain Transfer (PET-RAFT) Polymerization
Beta-Methoxystyrene can be used in photo-induced electron transfer reversible addition fragmentation chain transfer (PET-RAFT) polymerization . This process uses various photocatalysts and thiocarbonylthio compounds as chain transfer agents, and it shows excellent on-off switching of the living polymerization .
Use in Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Polymerization (ROP)
Beta-Methoxystyrene can be used in ring-opening metathesis polymerization (ROMP) and ring-opening polymerization (ROP), both of which can be regulated by visible light . These processes have potential applications in the synthesis of various polymers .
Safety and Hazards
Beta-Methoxystyrene may cause an allergic skin reaction (H317) according to the GHS classification . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection (P280) when handling this substance . In case of skin contact, it is recommended to wash off with soap and plenty of water and consult a physician .
Relevant Papers One relevant paper titled “SYNTHESIS OF STYRYLAMINES FROM b-METHOXYSTYRENE” discusses the reactivity of styrenic compounds towards nucleophiles . The paper reports on the reactivity of beta-methoxystyrene towards butillithium and lithium amides .
Mécanisme D'action
Target of Action
Beta-Methoxystyrene is a chemical compound with the molecular formula C9H10O It’s known to undergo reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether .
Mode of Action
It’s known that beta-Methoxystyrene undergoes reduction in the presence of calcium in liquid ammonia, resulting in the formation of methyl phenethyl ether . This suggests that beta-Methoxystyrene may interact with calcium and ammonia under certain conditions.
Biochemical Pathways
It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that beta-Methoxystyrene may be involved in certain synthetic pathways.
Pharmacokinetics
It’s known that beta-methoxystyrene is a liquid at room temperature with a boiling point of 50-56 °c at 06 mmHg and a density of 1001 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane , suggesting that it may have potential applications in organic synthesis.
Propriétés
IUPAC Name |
[(E)-2-methoxyethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJQRHPNQEPAB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063595 | |
| Record name | .beta.-Methoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Methoxystyrene | |
CAS RN |
4747-15-3 | |
| Record name | Benzene, (2-methoxyethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2-methoxyethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-Methoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-styryl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



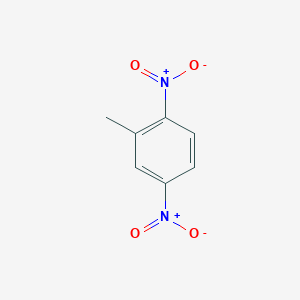


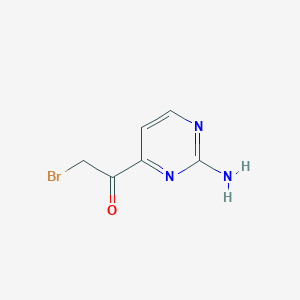
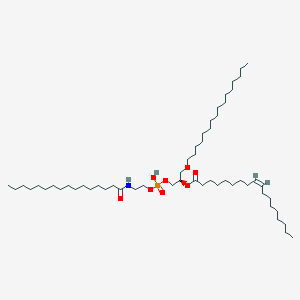
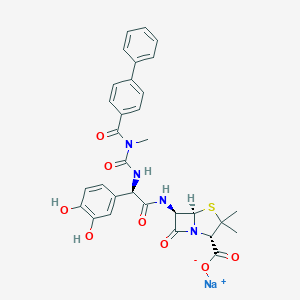
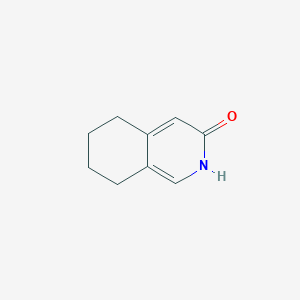
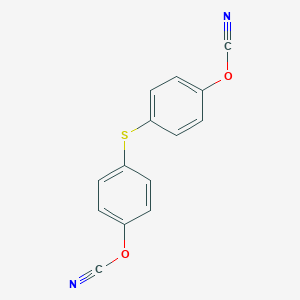
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
